4-(2-ethylhexylamino)-1H-quinazoline-2-thione

Catalog No.
S3097217
CAS No.
896698-06-9
M.F
C16H23N3S
M. Wt
289.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-ethylhexylamino)-1H-quinazoline-2-thione

CAS Number

896698-06-9

Product Name

4-(2-ethylhexylamino)-1H-quinazoline-2-thione

IUPAC Name

4-(2-ethylhexylamino)-1H-quinazoline-2-thione

Molecular Formula

C16H23N3S

Molecular Weight

289.44

InChI

InChI=1S/C16H23N3S/c1-3-5-8-12(4-2)11-17-15-13-9-6-7-10-14(13)18-16(20)19-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,17,18,19,20)

InChI Key

SBWKYOSHHIHAQB-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC1=NC(=S)NC2=CC=CC=C21

solubility

not available

Synthesis and Characterization

4-(2-ethylhexylamino)-1H-quinazoline-2-thione (EQT) is a heterocyclic organic compound synthesized through various methods. Research articles detail procedures involving the reaction of 2-chloro-quinazolinone with different precursors, such as 2-ethylhexylamine or N'-(2-ethylhexyl)thiourea. [, ] The characterization of the synthesized EQT typically involves spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. [, ]

Applications in Material Science

EQT exhibits potential applications in material science due to its interesting properties. Studies have explored its use as a corrosion inhibitor for metals like steel. The research suggests that EQT forms a protective layer on the metal surface, hindering corrosion caused by aggressive environments. Additionally, EQT's semiconducting properties have been investigated for potential applications in optoelectronic devices.

Biological Activity Studies

Scientific research has investigated the biological activity of EQT. Some studies have reported antifungal and antibacterial properties, suggesting potential applications in developing new antimicrobial agents. [] However, further research is necessary to understand the mechanisms of action and potential cytotoxicity of EQT.

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is a member of the quinazoline family, which is characterized by a fused bicyclic structure containing two nitrogen atoms. This compound features a thione functional group, which is a sulfur analogue of a ketone, and an ethylhexylamino substituent that contributes to its unique properties. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry.

The mechanism of action of EQZ is not well-documented in publicly available scientific research. However, based on its structural similarity to other quinazolinones, EQZ might possess various bioactivities. Quinazolinones are known to exhibit a wide range of pharmacological activities, including antitumor [], antibacterial [], and anti-inflammatory properties. Further research is required to elucidate the specific mechanism(s) by which EQZ interacts with biological systems.

The chemical behavior of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione can be explored through various reactions typical for quinazoline derivatives. These may include:

  • Nucleophilic substitutions: The nitrogen atom in the quinazoline ring can participate in nucleophilic substitution reactions.
  • Thione reactivity: The thione group can undergo reactions typical of thioketones, such as oxidation to form sulfoxides or sulfones.
  • Condensation reactions: The amino group can react with carbonyl compounds to form imines or amines.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogues.

Quinazoline derivatives, including 4-(2-ethylhexylamino)-1H-quinazoline-2-thione, exhibit a broad spectrum of biological activities. They have been reported to possess:

  • Antimicrobial properties: Many quinazolines show effectiveness against various bacterial strains, contributing to their potential as antimicrobial agents.
  • Anticancer activity: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory effects: Quinazolines can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The specific biological activity of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione would depend on its structure and substituents, which influence its interaction with biological targets.

The synthesis of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione can be achieved through several methods:

  • Starting from anthranilic acid: This method typically involves cyclization with appropriate thioketones or thioacids under acidic or basic conditions.
  • Using N-substituted derivatives: The introduction of the ethylhexylamino group can be accomplished through alkylation reactions involving suitable halides and amines.
  • One-pot synthesis techniques: Recent advancements allow for more efficient synthesis using one-pot procedures that combine multiple steps into a single reaction vessel, enhancing yield and reducing time.

These methods highlight the versatility in synthesizing quinazoline derivatives tailored for specific applications.

4-(2-ethylhexylamino)-1H-quinazoline-2-thione holds potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties could be leveraged in developing agrochemicals for crop protection.
  • Material science: Quinazolines can also be explored for their properties in polymer science and materials engineering.

Interaction studies involving 4-(2-ethylhexylamino)-1H-quinazoline-2-thione typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies may include:

  • Molecular docking simulations: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro assays: To evaluate the effectiveness of the compound against specific pathogens or cancer cell lines.

Such studies are essential for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 4-(2-ethylhexylamino)-1H-quinazoline-2-thione. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
2-(4-methylphenyl)-4(3H)-quinazolinoneMethyl substitution at position 2Antimicrobial and anticancer
4-aminoquinazolineAmino group at position 4Antihypertensive and anti-inflammatory
3-methylquinazolin-4(3H)-oneMethyl substitution at position 3Antimicrobial and analgesic
6-methoxyquinazolinoneMethoxy group at position 6Anticancer and neuroprotective

Uniqueness

The uniqueness of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione lies in its specific ethylhexylamino substituent, which may enhance lipophilicity and cellular uptake compared to other derivatives. This modification could potentially improve its pharmacokinetic properties, making it more effective as a therapeutic agent.

XLogP3

4.2

Dates

Last modified: 08-18-2023

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